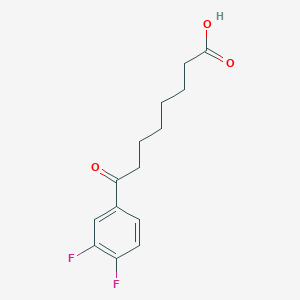

8-(3,4-Difluorophenyl)-8-oxooctanoic acid

Description

Contextualization of 8-(3,4-Difluorophenyl)-8-oxooctanoic Acid within the Class of Aromatic Keto Acids

This compound belongs to the family of aromatic keto acids. This classification signifies that it possesses a ketone group directly attached to an aromatic (phenyl) ring and a carboxylic acid group at the terminus of an aliphatic chain. britannica.comnumberanalytics.com The name precisely describes its structure: an eight-carbon "octanoic acid" chain where the eighth carbon is part of a ketone ("8-oxo") and is also bonded to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions.

This compound is a derivative of 8-oxooctanoic acid, featuring a difluorophenyl group that imparts specific physicochemical characteristics. The presence of the aromatic ring and the long carboxylic acid chain gives the molecule a distinct amphipathic character.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 898765-81-6 chemicalbook.comchemicalbook.com |

| Molecular Formula | C14H16F2O3 chemicalbook.com |

| Formula Weight | 270.27 g/mol chemicalbook.com |

| Synonyms | Benzeneoctanoic acid, 3,4-difluoro-η-oxo- chemicalbook.comchemicalbook.com |

Significance of Fluorine Substitution in Medicinal Chemistry and Chemical Biology

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize molecular properties. tandfonline.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle but powerful modifications to a molecule's biological activity. tandfonline.com

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing hydrogen with fluorine at metabolically vulnerable sites can block enzymatic degradation, thereby increasing the drug's half-life and bioavailability. nih.gov

Modulation of Physicochemical Properties:

Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes. nih.govbenthamscience.com

Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups. This modulation can influence a drug's solubility and its interaction with biological targets. nih.gov

Improved Binding Affinity: The fluorine atom can participate in electrostatic and hydrogen-bond interactions with protein targets. benthamscience.com Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), means it can often be substituted for hydrogen without causing significant steric hindrance, while its unique electronic properties can lead to more potent binding. tandfonline.combenthamscience.com

Table 2: Key Effects of Fluorine Substitution in Drug Design

| Effect | Consequence in Medicinal Chemistry |

|---|---|

| Increased Metabolic Stability | Longer drug half-life, improved bioavailability. nih.goveurekaselect.com |

| Enhanced Lipophilicity | Improved absorption and membrane permeability. benthamscience.comresearchgate.net |

| Modulated Acidity (pKa) | Altered solubility and target binding interactions. nih.gov |

| Improved Binding Affinity | Increased potency and efficacy of the drug. tandfonline.comresearchgate.net |

Overview of Research Trajectories for 8-Oxooctanoic Acid Derivatives

The structural backbone of this compound is 8-oxooctanoic acid. Research into derivatives of this parent molecule illustrates a common approach in chemical biology, where a core scaffold is systematically modified to explore a range of biological activities or material properties.

Investigations into derivatives often involve modifications at either the carboxylic acid terminus or the ketone group. For example, esters such as methyl 8-oxodecanoate have been identified in natural product analysis. Another documented derivative is 8-(hydroxyamino)-8-oxooctanoic acid , where the carboxylic acid is converted to a hydroxamic acid, a functional group known for its metal-chelating properties and use in enzyme inhibitors. nih.govjournalijar.com

The synthesis of analogs with different aromatic or heterocyclic groups attached to the ketone, such as Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate , allows researchers to probe how electronic and steric changes at this position affect target interactions. guidechem.comcymitquimica.com By comparing the properties and activities of a library of such derivatives, scientists can build structure-activity relationships (SAR) to guide the development of more effective compounds for specific applications.

Properties

IUPAC Name |

8-(3,4-difluorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c15-11-8-7-10(9-12(11)16)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLLJTZZSCJZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645307 | |

| Record name | 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-81-6 | |

| Record name | 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 3,4 Difluorophenyl 8 Oxooctanoic Acid and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of 8-(3,4-difluorophenyl)-8-oxooctanoic acid suggests a primary disconnection at the bond between the carbonyl carbon and the aromatic ring. This disconnection points to a Friedel-Crafts acylation reaction as a plausible final step in the synthesis. This approach identifies two key precursors: 1,2-difluorobenzene (B135520) and a derivative of octanedioic acid, such as suberoyl chloride or suberic anhydride (B1165640).

This retrosynthetic strategy forms the basis for the established organic synthesis routes discussed in the following sections.

Established Organic Synthesis Routes

The construction of this compound and its analogues can be achieved through several well-established organic synthesis routes. These methods focus on the formation of the carbon-carbon bond between the aromatic ring and the octanoic acid chain and the introduction of the ketone functionality.

Coupling Reactions Utilizing Fluorophenyl Precursors and Octanoic Acid Derivatives

While direct coupling reactions are a staple in modern organic synthesis, the most common and direct approach for a structure like this compound is typically a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

In this context, 1,2-difluorobenzene would serve as the aromatic substrate, and an activated form of octanedioic acid, such as suberoyl chloride or suberic anhydride, would act as the acylating agent. The presence of two fluorine atoms on the benzene (B151609) ring deactivates it towards electrophilic substitution, which may necessitate harsher reaction conditions or more potent Lewis acids.

Regioselective Functionalization of Aromatic Moieties (e.g., Acylation, Halogenation)

A critical aspect of the synthesis is the regioselective acylation of 1,2-difluorobenzene. The two fluorine atoms are ortho- and para-directing; however, their deactivating effect must be overcome. The acylation is expected to occur predominantly at the position para to one of the fluorine atoms and meta to the other, leading to the desired 3,4-difluoro substitution pattern on the resulting phenyl ketone.

The choice of Lewis acid catalyst is crucial for achieving good yields and regioselectivity in Friedel-Crafts acylations. acgpubs.org Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). nih.gov The reaction conditions, such as solvent and temperature, also play a significant role in the outcome of the reaction. nih.gov

Table 1: Key Parameters in the Friedel-Crafts Acylation for the Synthesis of Aryl Ketones

| Parameter | Description | Typical Examples |

| Aromatic Substrate | The electron-rich aromatic ring undergoing acylation. | 1,2-Difluorobenzene |

| Acylating Agent | An activated carboxylic acid derivative. | Suberoyl chloride, Suberic anhydride |

| Lewis Acid Catalyst | Promotes the formation of the acylium ion electrophile. | AlCl₃, FeCl₃, BF₃ |

| Solvent | An inert solvent that does not react with the catalyst. | Dichloromethane, Carbon disulfide |

| Temperature | Varies depending on the reactivity of the substrate. | 0 °C to reflux |

Strategic Incorporation of the Keto Group via Oxidation Pathways

An alternative synthetic strategy involves the introduction of the keto group at a later stage through an oxidation reaction. This approach would start with the coupling of a suitable fluorophenyl precursor with an eight-carbon chain containing a hydroxyl group at the terminal position. The resulting secondary alcohol can then be oxidized to the corresponding ketone.

A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones. wikipedia.orgorganic-chemistry.org These range from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid) to milder, more selective methods such as the Swern oxidation or the use of Dess-Martin periodinane. libretexts.orgsavemyexams.comlibretexts.org The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent | Description |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, often used for selective oxidation to aldehydes and ketones. libretexts.org |

| Jones Reagent | A strong oxidizing agent prepared from chromium trioxide in aqueous sulfuric acid. savemyexams.com |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride. |

| Dess-Martin Periodinane | A hypervalent iodine compound that provides a mild and selective oxidation. |

Stereo- and Enantioselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, specifically the corresponding chiral alcohols, can be achieved through stereo- and enantioselective reduction of the ketone. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful tool for the asymmetric reduction of prochiral ketones to chiral alcohols. rsc.orgnih.govresearchgate.net These enzymes exhibit high enantioselectivity and operate under mild reaction conditions. nih.govfrontiersin.org

Ketoreductases, often derived from microorganisms like Saccharomyces cerevisiae (baker's yeast) or engineered through directed evolution, can selectively produce either the (R)- or (S)-enantiomer of the corresponding alcohol with high enantiomeric excess (ee). rsc.org The choice of the specific ketoreductase and the reaction conditions, including the cofactor regeneration system, are critical for achieving high conversion and selectivity. nih.gov

Table 3: Examples of Ketoreductases in Asymmetric Ketone Reduction

| Enzyme Source/Type | Substrate Type | Product Chirality | Key Advantages |

| Lactobacillus brevis KRED | Aryl ketones | (S)-alcohols | High enantioselectivity |

| Candida glabrata KRED | Aromatic keto esters | (R)-alcohols | High stereoselectivity for specific substrates |

| Engineered KREDs | Broad range of ketones | Tunable for (R) or (S) | Improved stability, activity, and substrate scope rsc.org |

Chiral Auxiliary-Mediated Syntheses

While this compound is an achiral molecule, the principles of chiral auxiliary-mediated synthesis are crucial for producing its chiral analogues, which may have applications in various fields of chemical research. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. nih.govspringerprofessional.de

A plausible strategy for the asymmetric synthesis of a chiral analogue, such as 6-substituted-8-(3,4-difluorophenyl)-8-oxooctanoic acid, involves a diastereoselective Michael addition reaction. This approach utilizes an Evans-type oxazolidinone auxiliary to direct the formation of a new stereocenter.

The key steps in this hypothetical synthesis are:

Acylation of the Chiral Auxiliary: The synthesis begins by acylating a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride (e.g., hexanoyl chloride). This reaction forms an N-acyl oxazolidinone.

Formation of a Chiral Enolate: The N-acyl oxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C). This deprotonation step selectively forms a Z-enolate, which is stabilized by chelation with the lithium cation.

Diastereoselective Michael Addition: The chiral enolate is reacted with a Michael acceptor, in this case, (E)-1-(3,4-difluorophenyl)prop-2-en-1-one. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less sterically hindered face. This results in a highly diastereoselective carbon-carbon bond formation, creating the desired stereocenter in the product.

Cleavage of the Auxiliary: The final step is the removal of the chiral auxiliary. This is typically achieved through hydrolysis under acidic or basic conditions (e.g., using lithium hydroxide (B78521) and hydrogen peroxide). This cleavage step yields the chiral carboxylic acid and regenerates the auxiliary. williams.edu

This methodology provides a reliable route to enantiomerically enriched keto acids. The specific diastereoselectivity achieved is highly dependent on the choice of chiral auxiliary, the substrate, and the reaction conditions.

Table 1: Hypothetical Diastereoselective Michael Addition for Chiral Analogue Synthesis

| Step | Reactants | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1. Acylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Hexanoyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-hexanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Attachment of the carbon chain to the chiral auxiliary |

| 2. Enolate Formation | N-hexanoyl oxazolidinone intermediate | Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °C | Lithium (Z)-enolate | Generation of the chiral nucleophile |

| 3. Michael Addition | Lithium (Z)-enolate, (E)-1-(3,4-difluorophenyl)prop-2-en-1-one | THF, -78 °C to rt | Diastereomerically enriched Michael adduct | Creation of the new stereocenter with high diastereoselectivity |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound and its analogues relies heavily on effective purification and isolation techniques at each stage of the process. Chromatographic methods are indispensable for separating the desired compounds from starting materials, reagents, and reaction byproducts.

Chromatographic Methods (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Column Chromatography:

Flash column chromatography is a fundamental technique used for the routine purification of synthetic intermediates on a laboratory scale. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture).

Purification of Intermediates: For non-polar to moderately polar intermediates, such as the N-acyl oxazolidinone and the subsequent Michael adduct, normal-phase column chromatography using silica gel is highly effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For instance, a gradient of 10% to 50% ethyl acetate in hexane might be employed.

Purification of the Final Product: The final product, this compound, is a carboxylic acid and therefore significantly more polar. While silica gel can be used, the acidic nature of the compound can lead to peak tailing. This can often be mitigated by adding a small amount of acetic or formic acid to the mobile phase. A more polar solvent system, such as dichloromethane/methanol, might be required for efficient elution.

High-Performance Liquid Chromatography (HPLC):

HPLC offers higher resolution and efficiency compared to standard column chromatography, making it suitable for both analytical assessment of purity and for preparative purification of small quantities of high-purity material.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis and purification of organic molecules like keto acids. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, resulting in sharper peaks and better retention. sielc.com

Chiral HPLC: For the separation and analysis of enantiomers of chiral analogues, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. nih.gov The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol).

Table 2: Typical Chromatographic Conditions for Purification and Analysis

| Technique | Analyte Type | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|---|

| Column Chromatography | N-acyl oxazolidinone intermediate | Silica Gel | Hexane/Ethyl Acetate gradient | Thin-Layer Chromatography (TLC) with UV visualization |

| Column Chromatography | This compound | Silica Gel | Dichloromethane/Methanol with 0.5% Acetic Acid | Thin-Layer Chromatography (TLC) with UV visualization |

| Analytical RP-HPLC | Final keto acid (purity check) | C18 Silica (e.g., 5 µm particle size) | Water/Acetonitrile gradient with 0.1% TFA | UV-Vis Detector (e.g., at 254 nm) |

| Preparative RP-HPLC | Final keto acid (purification) | C18 Silica (e.g., 10 µm particle size) | Water/Methanol gradient with 0.1% Formic Acid | UV-Vis Detector |

| Chiral HPLC | Chiral analogue enantiomers | Polysaccharide-based CSP (e.g., Chiralcel OD) | Hexane/Isopropanol (isocratic) | UV-Vis Detector or Circular Dichroism (CD) Detector |

Chemical Reactivity and Derivatization Strategies of 8 3,4 Difluorophenyl 8 Oxooctanoic Acid

Transformation of the Keto Carbonyl Group

The ketone functionality is a versatile site for chemical modification, allowing for reduction to introduce a chiral center or for conjugation to other molecules through stable covalent linkages.

The ketone carbonyl of 8-(3,4-Difluorophenyl)-8-oxooctanoic acid can be readily reduced to a secondary alcohol, yielding 8-(3,4-Difluorophenyl)-8-hydroxyoctanoic acid. This transformation introduces a chiral center at the C8 position, and the choice of reducing agent can influence the stereochemical outcome.

Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent are effective for this purpose. The reaction is typically chemoselective, reducing the ketone without affecting the carboxylic acid or the aromatic ring. For stereoselective reductions, chiral reducing agents or catalysts, such as those used in Noyori asymmetric hydrogenation, can be employed to favor the formation of one enantiomer.

The resulting hydroxyl group can undergo further reactions. For instance, it can be acylated to form esters or alkylated to form ethers, providing another layer of structural diversity. These subsequent reactions allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Table 1: Representative Reduction and Subsequent Reactions of the Keto Carbonyl Group

| Reaction | Reagent(s) | Product |

|---|---|---|

| Ketone Reduction | 1. Sodium borohydride (NaBH₄)2. Methanol (MeOH) | 8-(3,4-Difluorophenyl)-8-hydroxyoctanoic acid |

| Esterification | Acetic anhydride (B1165640), Pyridine | 8-acetoxy-8-(3,4-Difluorophenyl)octanoic acid |

The ketone carbonyl group serves as an excellent electrophilic handle for conjugation to biomolecules or for the integration of chemical linkers. This is commonly achieved through the formation of stable oxime or hydrazone bonds. nih.govacs.org These reactions are highly chemoselective and proceed under mild, aqueous conditions, making them suitable for bioconjugation applications. nih.gov

Reaction with an aminooxy-functionalized molecule (R-ONH₂) leads to the formation of a stable oxime linkage. Similarly, reaction with a hydrazide-containing compound (R-NHNH₂) forms a hydrazone. creative-biolabs.com Aryl ketones, like the one present in this compound, readily undergo these ligation reactions. The stability of the resulting hydrazone can be influenced by the structure of the reactants; for instance, acylhydrazones are known to be stable at neutral pH but can be cleaved under acidic conditions, a property exploited in drug delivery systems. nih.govnih.gov

This strategy allows for the attachment of various moieties, such as fluorescent dyes, polyethylene glycol (PEG) chains, or targeting ligands, by using a derivatizing agent that contains the desired functionality appended to an aminooxy or hydrazide group.

Table 2: Keto-Derivatization for Conjugation

| Ligation Chemistry | Reagent Type | Linkage Formed |

|---|---|---|

| Oxime Ligation | Aminooxy-Linker (Linker-ONH₂) | Oxime |

Reactions of the Carboxylic Acid Moiety

The terminal carboxylic acid is a highly versatile functional group that can be readily converted into a variety of derivatives or used as an attachment point for linker chemistry.

The carboxylic acid of this compound can be converted into esters, amides, and anhydrides using standard organic synthesis methodologies.

Esters are typically formed through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Amides are formed by reacting the carboxylic acid with an amine. This reaction often requires an activating agent, such as a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to facilitate the coupling by forming a more reactive intermediate.

Acid Anhydrides can be prepared by reacting the carboxylic acid with an acid chloride or by dehydration of two carboxylic acid molecules.

These transformations are fundamental for creating libraries of compounds with varied properties for structure-activity relationship (SAR) studies.

The carboxylic acid moiety is a primary site for attaching linkers to create bifunctional molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). nih.gov The strategy involves activating the carboxylic acid to make it more susceptible to nucleophilic attack.

A common method is the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester. The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or EDAC. The resulting NHS ester is a stable intermediate that can be purified and subsequently reacted with a nucleophilic group, typically a primary amine on a protein or another molecule, to form a stable amide bond.

This approach allows this compound to be covalently attached to a second molecule of interest, serving as a key component in a larger, multi-functional chemical entity.

Table 3: Activation of Carboxylic Acid for Linker Attachment

| Activation Strategy | Reagent(s) | Reactive Intermediate | Subsequent Reaction with |

|---|---|---|---|

| Active Ester Formation | N-Hydroxysuccinimide (NHS), EDAC | NHS Ester | Amine (R-NH₂) |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Difluorophenyl Ring

The 3,4-difluorophenyl ring is relatively electron-deficient, which influences its susceptibility to aromatic substitution reactions. Its reactivity is governed by the interplay of the inductive and resonance effects of the two fluorine atoms and the deactivating effect of the acyl group.

For electrophilic aromatic substitution (EAS) , the difluorophenyl ring is strongly deactivated. The acyl group is a powerful deactivating meta-director. The fluorine atoms are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho-, para-directors due to electron donation via resonance. masterorganicchemistry.com The combined effect of these substituents makes electrophilic substitution challenging, requiring harsh reaction conditions. If a reaction were to occur, the electrophile would most likely substitute at the C5 position (ortho to one fluorine and meta to the acyl group) or the C2 position (ortho to the other fluorine and meta to the acyl group).

For nucleophilic aromatic substitution (SₙAr) , the ring is activated towards attack by nucleophiles due to the presence of the electron-withdrawing acyl group and the fluorine atoms. libretexts.org In SₙAr reactions, electron-withdrawing groups ortho and para to a leaving group stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com In this molecule, the fluorine atom at the C4 position is para to the deactivating acyl group, making it a potential leaving group for nucleophilic attack at that position. Similarly, the fluorine at C3 is meta to the acyl group and would be less prone to substitution. Therefore, a strong nucleophile could potentially displace the fluorine at C4. The reactivity order in SₙAr for halogens is often F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. libretexts.org

Table 4: Predicted Regioselectivity of Aromatic Substitution

| Reaction Type | Directing Effects | Predicted Major Substitution Position(s) |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Acyl group: meta-directing, deactivatingFluorine atoms: ortho-, para-directing, deactivating | C2, C5 |

Rational Design and Synthesis of Structurally Related Analogues

The core structure of this compound offers multiple sites for chemical modification. The primary strategies for creating structurally related analogues focus on two key areas: the aliphatic octanoic acid chain and the aromatic difluorophenyl ring. These modifications aim to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.

Altering the length of the carboxylic acid chain is a common strategy to influence the flexibility and polarity of a molecule. Shortening or lengthening the eight-carbon chain of octanoic acid can impact how the molecule positions itself within a biological target's binding site.

Chain Length Modification:

Research into related aryl oxoalkanoic acids provides a blueprint for these modifications. For instance, the synthesis of 6-aryl-4-oxohexanoic acids demonstrates a method for creating shorter-chain analogues nih.govresearchgate.net. This synthesis involves the condensation of an appropriate aryl aldehyde with levulinic acid, followed by catalytic reduction nih.govresearchgate.net. Applying this logic, a 6-(3,4-difluorophenyl)-6-oxohexanoic acid could be synthesized from 3,4-difluorobenzaldehyde and levulinic acid.

Another example is seen in the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, which features a significantly shorter butanoic acid chain mdpi.com. This highlights that substantial changes to the aliphatic linker are synthetically feasible.

Interactive Data Table: Examples of Analogues with Modified Aliphatic Chains

| Compound Name | Aliphatic Chain | Key Modifications |

| 6-(3,4-Difluorophenyl)-6-oxohexanoic acid | Hexanoic acid | Chain shortened by two carbons |

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Butanoic acid | Chain shortened by four carbons; bulky substituent added |

Substitution Patterns:

Introducing substituents onto the octanoic acid chain can create chiral centers and provide additional points of interaction with a target receptor. The synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid is a prime example, where a bulky antipyrinyl group is attached to the second carbon of the butanoic acid chain mdpi.com. This type of modification can significantly alter the molecule's conformation and biological activity. The general synthesis of such substituted alkanoic acids can be achieved through various established organic chemistry reactions, including the alkylation of malonic esters.

The position and type of halogen atoms on the phenyl ring are critical determinants of a molecule's electronic properties and its ability to form halogen bonds with biological targets. Modifying the 3,4-difluoro pattern can lead to significant changes in activity and selectivity.

Positional Isomers:

The synthesis of positional isomers, where the fluorine atoms are moved to other positions on the phenyl ring, is a straightforward approach to diversification. An example of such an analogue is 8-(2,5-difluorophenyl)-8-oxooctanoic acid labshake.com. The synthesis of this and other positional isomers can typically be achieved via a Friedel-Crafts acylation reaction between suberic anhydride (or a related derivative) and the corresponding difluorobenzene isomer.

Alternative Halogen Substitution:

Replacing fluorine with other halogens like chlorine or bromine can alter the lipophilicity and electronic nature of the aromatic ring. The synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid demonstrates the substitution of fluorine with chlorine mdpi.com. This change from difluoro to dichloro substitution can impact metabolic stability and binding interactions. The synthesis of such compounds generally follows established routes, such as the Friedel-Crafts acylation of 1,2-dichlorobenzene with an appropriate acid chloride or anhydride.

Interactive Data Table: Examples of Analogues with Diversified Halogenation

| Compound Name | Phenyl Ring Substitution | Halogen Modification |

| 8-(2,5-Difluorophenyl)-8-oxooctanoic acid | 2,5-Difluoro | Positional isomerism of fluorine |

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | 3,4-Dichloro | Substitution of fluorine with chlorine |

By exploring these derivatization strategies, a diverse library of analogues can be generated to systematically investigate the structure-activity relationships and optimize the desired properties of the lead compound, this compound.

Medicinal Chemistry and Biological Activity Investigations of 8 3,4 Difluorophenyl 8 Oxooctanoic Acid Derivatives

Mechanistic Investigations of Biological Activity and Molecular Interactions

Elucidating the precise mechanism by which a compound exerts its biological effects is a cornerstone of medicinal chemistry research. This involves identifying the specific molecular target(s) with which the compound interacts and understanding the downstream consequences of this interaction on cellular pathways.

Molecular Target Identification and Validation Strategies

The identification of a drug's molecular target is a critical step in understanding its therapeutic potential and potential side effects. Several strategies are employed to achieve this, none of which have been publicly documented for 8-(3,4-Difluorophenyl)-8-oxooctanoic acid derivatives.

Affinity-based methods are powerful tools for identifying the binding partners of a small molecule. In a typical pull-down assay, a derivative of the compound of interest is immobilized on a solid support and incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and can then be identified using techniques such as mass spectrometry. Chemical proteomics extends this concept to a proteome-wide scale, providing a comprehensive map of a compound's interactions.

Phenotype-based screening involves identifying compounds that produce a desired physiological effect in cells or organisms without prior knowledge of their molecular target. Once an active compound is identified, a process known as target deconvolution is initiated to determine its mechanism of action. This can involve a range of genetic and proteomic techniques to pinpoint the protein(s) responsible for the observed phenotype.

Computational approaches, including molecular docking and virtual screening, can be used to predict potential protein targets for a given compound based on its chemical structure. These in silico methods can help to prioritize potential targets for experimental validation, thereby streamlining the drug discovery process.

Characterization of Ligand-Target Binding Affinity and Selectivity

Once a molecular target has been identified, it is crucial to characterize the binding interaction between the ligand (the compound) and its target. This includes determining the binding affinity, which is a measure of the strength of the interaction, and the selectivity, which describes the compound's preference for its intended target over other proteins in the proteome. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used for these measurements.

Elucidation of Biological Pathway Modulation

Insufficient Data to Generate Article on "this compound" in Advanced Therapeutic Modalities

Despite a comprehensive search of available scientific literature and databases, no specific research findings or detailed data could be located regarding the role of the chemical compound "this compound" as an intermediate in the development of Proteolysis-Targeting Chimeras (PROTACs) or Histone Deacetylase (HDAC) inhibitors.

The investigation sought to uncover information pertaining to the rational design of PROTAC linkers, strategies for conjugation to target proteins and E3 ligases, structure-activity relationships governing HDAC inhibition, and the broader enzyme inhibitory properties of derivatives of this specific compound. However, the search yielded no publications, studies, or datasets that directly implicate "this compound" in these advanced therapeutic applications.

While the searches provided extensive information on the general design principles of PROTACs and HDAC inhibitors, the absence of any specific data or research mentioning "this compound" or its direct derivatives prevents the generation of a scientifically accurate and detailed article as requested. The creation of data tables and a thorough discussion of research findings as outlined in the initial instructions is therefore not possible at this time.

Further research and publication in the field of medicinal chemistry may in the future shed light on the potential applications of this particular compound.

Exploration of Enzyme Inhibitory Properties

Investigations into Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a significant area of research for the development of agents for hyperpigmentation disorders and in the cosmetic industry for skin whitening. Research has identified this compound as a notable inhibitor of tyrosinase.

In a study investigating novel tyrosinase inhibitors, this compound, also identified by the code SPB02402, demonstrated a remarkable tyrosinase inhibition of 97.29%. This level of inhibition was significantly higher than that of the well-known tyrosinase inhibitor, kojic acid, which showed a 61.9% inhibition under the same assay conditions. The potent inhibitory effect of this compound highlights its potential as a lead structure for the design of new and more effective tyrosinase inhibitors.

The investigation into a series of related compounds revealed varying degrees of tyrosinase inhibition, providing valuable insights into the structure-activity relationship. The detailed research findings are presented in the table below.

| Compound ID | Tyrosinase Inhibition (%) |

| SPB02402 | 97.29 |

| BTB04770 | 93.71 |

| FM00222 | 90.44 |

| S11074 | 65.61 |

| FM00310 | 64.15 |

| SEW05565 | 63.65 |

| S02116 | 61.63 |

| Kojic Acid (Reference) | 61.9 |

Assessment of Activity Against Other Relevant Enzymes (e.g., Lipoprotein Lipase)

A comprehensive literature search was conducted to assess the activity of this compound and its close derivatives against other relevant enzymes, such as lipoprotein lipase (B570770). Despite a thorough investigation, no studies reporting the evaluation of this specific compound or its direct analogues on the activity of lipoprotein lipase were identified. Therefore, its selectivity profile and potential effects on lipid metabolism via this pathway remain undetermined.

Structure-Activity Relationship (SAR) Studies

The systematic analysis of how chemical structure relates to biological activity is crucial for the optimization of lead compounds. For this compound and its derivatives, SAR studies have provided key insights into the molecular features that govern their tyrosinase inhibitory potential.

The substitution pattern on the phenyl ring has been shown to be a critical determinant of the biological efficacy of these tyrosinase inhibitors. The presence and position of fluorine atoms on the phenyl ring significantly influence the inhibitory activity.

The 3,4-difluoro substitution pattern, as seen in this compound, is associated with very high inhibitory activity (97.29%). In comparison, a related compound with a different substitution pattern on the phenyl ring, BTB04770, which is 8-(4-chlorophenyl)-8-oxooctanoic acid, also showed potent inhibition at 93.71%. This suggests that halogen substitution on the phenyl ring is favorable for activity.

Molecular docking studies have indicated that the difluorophenyl ring of this compound can engage in pi-pi interactions with the side chain of a conserved histidine residue (His367) within the active site of human tyrosinase. Furthermore, polar interactions with other key amino acid residues such as asparagine (Asn364) and glutamic acid (Glu345, Glu203) are also crucial for the binding and inhibition of the enzyme. The specific 3,4-difluoro arrangement appears to optimize these interactions, leading to the observed high efficacy.

The length and flexibility of the octanoic acid chain are important for allowing the inhibitor to adopt a favorable conformation for binding. The carboxylic acid group at the terminus of the chain can also participate in polar interactions with the enzyme's active site residues, further anchoring the molecule and contributing to its inhibitory effect.

Studies on other fatty acid derivatives as tyrosinase inhibitors have also suggested that the length of the alkyl chain can influence the potency of inhibition. The eight-carbon chain of octanoic acid in this series of compounds appears to be well-suited for spanning the distance required for optimal interaction of the phenyl ring with the key residues in the tyrosinase active site. The interplay between the lipophilic character of the alkyl chain and the polar interactions of the terminal carboxylate and the substituted phenyl ring is a key aspect of the molecular recognition process.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the octanoic acid chain and the rotational freedom of the difluorophenyl group mean that 8-(3,4-Difluorophenyl)-8-oxooctanoic acid can adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in space, which is crucial for understanding its interaction with biological targets. mdpi.comnih.govcwu.edu

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, simulating the movements and interactions of its atoms and those of its environment (e.g., water, proteins). nih.govmdpi.com These simulations are governed by the principles of classical mechanics and use force fields to describe the potential energy of the system.

MD simulations are instrumental in visualizing how a ligand like this compound fits into the binding site of a target protein and the specific interactions that stabilize the complex. nih.gov While specific binding studies for this compound are not widely published, the methodology can be illustrated by studies of similar molecules, such as perfluorooctanoic acid's interaction with human serum albumin (hSA). nih.govwhiterose.ac.uk

In a typical simulation, the ligand is docked into a known or predicted binding pocket of a protein. The resulting complex is then subjected to MD simulation in a solvated environment. The simulation trajectory reveals the stability of the binding pose and the key intermolecular forces. For this compound, key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar or charged residues (e.g., Arginine, Lysine, Histidine) in a protein's active site.

Hydrophobic Interactions: The aliphatic octanoic chain and the phenyl ring would likely engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine).

Halogen Bonding/Dipole Interactions: The two fluorine atoms on the phenyl ring can create a specific dipole moment and potentially participate in favorable interactions with the protein backbone or side chains.

A hypothetical summary of interactions derived from such a simulation is presented in the table below.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residues | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Carboxylic Acid Oxygen | Lys, Arg, Ser, Thr | 2.7 - 3.3 |

| Hydrogen Bond (Donor) | Carboxylic Acid Hydrogen | Asp, Glu, Gln, Asn | 2.7 - 3.3 |

| Hydrophobic | Aliphatic Chain | Val, Leu, Ile, Ala | 3.5 - 5.0 |

| Aromatic (π-π Stacking) | Difluorophenyl Ring | Phe, Tyr, Trp | 3.5 - 5.5 |

| Dipole-Dipole | C-F Bonds | Polar/Charged Residues | 3.0 - 4.5 |

The binding of a ligand can induce conformational changes in the target protein, which can be essential for its biological function. MD simulations can track these changes by calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein atoms over time.

RMSD: This metric measures the average deviation of the protein's backbone atoms from their initial position. A stable RMSD value over the course of a simulation suggests that the protein-ligand complex has reached equilibrium and is stable.

RMSF: This metric identifies which parts of the protein are flexible or rigid. A decrease in the RMSF of residues in the binding pocket upon ligand binding indicates that the ligand has stabilized that region of the protein.

Quantum Mechanical Calculations for Spectroscopic Feature Prediction and Analysis

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. mdpi.com This allows for the theoretical prediction of various properties, including spectroscopic features, which can then be compared with experimental data for validation.

QM calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. kurouskilab.com This is useful for confirming the molecular structure and identifying the characteristic vibrations of its functional groups. rsc.org For this compound, theoretical spectra would highlight key vibrational modes.

The table below lists the predicted vibrational frequencies for the principal functional groups of the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3300-2500 | Strong, Broad | Weak |

| C-H (Aliphatic) | Stretching | ~2950-2850 | Medium | Strong |

| C=O (Ketone) | Stretching | ~1685 | Strong | Medium |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong | Medium |

| C-F (Aromatic) | Stretching | ~1250-1120 | Strong | Weak |

| C=C (Aromatic) | Stretching | ~1600, ~1500 | Medium | Strong |

QM calculations can also determine a molecule's electronic properties. arxiv.org A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It helps identify regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the ketone and carboxylic acid groups. These are the primary sites for interacting with positive charges (electrophiles) or engaging in hydrogen bonding as acceptors.

Positive Potential (Blue): Located around the acidic hydrogen of the carboxylic acid group, making it the most likely site for deprotonation and interaction with negative charges (nucleophiles).

Neutral/Slightly Negative Potential (Green): Spread across the carbon backbone and the difluorophenyl ring, with the fluorine atoms also contributing to localized negative potential.

This analysis is critical for understanding the molecule's reactivity and its non-covalent interaction patterns with biological macromolecules.

Ligand-Based and Structure-Based Drug Design Approaches

Computational methods are central to modern drug discovery. ddg-pharmfac.net Depending on the available information about the biological target, either ligand-based or structure-based approaches can be employed to discover and optimize new drug candidates like this compound. nih.govcutm.ac.in

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown, but a set of molecules (ligands) with known activities is available. nih.govgardp.org Methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used. researchgate.netnih.gov QSAR models correlate the chemical structures of compounds with their biological activities, while pharmacophore models identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. If other oxooctanoic acid derivatives showed activity against a specific target, LBDD could be used to predict the activity of this compound or design more potent analogs.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known (from X-ray crystallography or NMR, for example), SBDD can be employed. nih.govnih.govwashington.edu The primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within a protein's active site. ddg-pharmfac.net this compound could be computationally docked into the binding site of a target enzyme (e.g., a kinase or dehydrogenase) to assess its potential as an inhibitor. The docking results, including the predicted binding energy and specific interactions, would guide further chemical modifications to improve its potency and selectivity.

The table below compares these two fundamental drug design strategies.

| Approach | Primary Requirement | Key Techniques | Primary Output |

|---|---|---|---|

| Ligand-Based Drug Design (LBDD) | A set of active/inactive ligands | QSAR, Pharmacophore Modeling | A predictive model of activity; a 3D pharmacophore hypothesis |

| Structure-Based Drug Design (SBDD) | 3D structure of the biological target | Molecular Docking, Molecular Dynamics | Predicted binding pose, binding affinity, and key interactions |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. slideshare.netmdpi.com This model can then be used as a 3D query to search large compound libraries in a process known as virtual screening, aiming to identify novel molecules with the potential for similar biological activity. port.ac.uk

The pharmacophore of a molecule like this compound would likely include key features such as:

Aromatic rings, represented by the difluorophenyl group.

Hydrogen bond acceptors, from the carbonyl oxygen and the carboxylic acid.

A hydrophobic region, corresponding to the octanoic acid chain.

A hypothetical pharmacophore model for this compound is depicted in the table below. However, without experimental data or specific computational studies, this model remains theoretical.

Hypothetical Pharmacophore Features of this compound

| Feature Type | Location on Molecule |

| Aromatic Ring | 3,4-Difluorophenyl group |

| Hydrogen Bond Acceptor | Carbonyl oxygen |

| Hydrogen Bond Donor/Acceptor | Carboxylic acid group |

| Hydrophobic Region | Octanoic acid alkyl chain |

Virtual screening campaigns are instrumental in narrowing down large chemical libraries to a manageable number of promising candidates for further experimental testing. nih.govmdpi.com The process typically involves several stages of filtering, including initial screening based on pharmacophore models followed by molecular docking simulations. port.ac.uk The absence of a validated pharmacophore model for this compound or its close analogs means that no specific virtual screening studies have been reported.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.comthesciencein.org It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. scienceopen.comnih.gov The difluorophenyl moiety, aromatic ketones, and long-chain carboxylic acids are known to participate in various non-covalent interactions with protein targets, such as π-π stacking, hydrogen bonding, and hydrophobic interactions. brylinski.orgrsc.orgnih.gov

For this compound, docking studies would be essential to understand its potential interactions with biological targets. The 3,4-difluorophenyl group could engage in aromatic stacking interactions with residues like phenylalanine, tyrosine, or histidine in a binding pocket. nih.gov The ketone and carboxylic acid functionalities are prime candidates for forming hydrogen bonds with polar amino acid residues.

A summary of potential ligand-target interactions is provided in the table below. It is important to note that this is a generalized representation of possible interactions for the chemical moieties present in the molecule and is not based on specific docking studies of this compound.

Potential Ligand-Target Interactions for this compound

| Molecular Fragment | Potential Interacting Residues | Type of Interaction |

| 3,4-Difluorophenyl Ring | Phenylalanine, Tyrosine, Histidine | π-π Stacking, Halogen Bonding |

| Ketone Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

| Carboxylic Acid | Arginine, Lysine, Histidine, Serine | Hydrogen Bonding, Salt Bridge |

| Octanoic Acid Chain | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interactions |

Future Research Directions and Applications in Chemical Biology

Development of Novel Analogues with Enhanced Potency and Target Specificity

A primary objective in medicinal chemistry is the systematic structural modification of a lead compound to optimize its biological activity—a process known as structure-activity relationship (SAR) studies. For 8-(3,4-difluorophenyl)-8-oxooctanoic acid, the development of novel analogues would be a critical step toward enhancing its potency and selectivity for a specific biological target.

Key areas for modification include:

The Difluorophenyl Ring: The position and number of fluorine atoms can be altered to modulate electronic properties and metabolic stability. Shifting the fluorine atoms (e.g., to the 2,4- or 2,6-positions) or replacing them with other electron-withdrawing or electron-donating groups could significantly impact target binding affinity.

The Octanoic Acid Chain: The length and rigidity of the alkyl chain can be varied. Shortening or lengthening the chain, or introducing elements of unsaturation or cyclization, could optimize the spatial orientation of the terminal carboxylic acid and the aromatic ring for better interaction with a target's binding pocket.

The Ketone and Carboxylic Acid Groups: These functional groups are prime candidates for bioisosteric replacement. nih.gov The carboxylic acid, for instance, could be replaced with tetrazoles, hydroxamic acids, or sulfonamides to improve pharmacokinetic properties or alter binding modes. nih.gov

The goal of these modifications would be to fine-tune the molecule's properties to achieve higher potency, greater selectivity for the intended target over off-targets, and improved drug-like characteristics. rsc.org

Table 1: Potential Analogues and Rationale for Synthesis

| Modification Area | Proposed Change | Rationale for Modification | Potential Effect |

|---|---|---|---|

| Aromatic Ring | Alter fluorine positions (e.g., 2,5-difluoro) | To probe the electronic and steric requirements of the target binding site. | Enhanced or altered target specificity. |

| Replace fluorine with other halogens (Cl, Br) or methyl groups | To evaluate the impact of lipophilicity and size on activity. | Improved membrane permeability and potency. | |

| Alkyl Chain | Shorten or lengthen the carbon chain (e.g., hexanoic or decanoic acid) | To optimize the distance between the pharmacophoric groups for ideal target engagement. | Increased binding affinity. |

| Introduce a double bond or a cyclic moiety (e.g., cyclopentyl) | To restrict conformational flexibility and lock the molecule into a more active conformation. | Higher potency and selectivity. | |

| Functional Groups | Replace the carboxylic acid with a tetrazole ring | To act as a bioisostere with potentially improved metabolic stability and oral bioavailability. nih.gov | Better pharmacokinetic profile. |

| Reduce the ketone to a hydroxyl group | To change the hydrogen bonding capacity and electronic nature of the linker. | Altered binding mode and target interaction. |

Integration into Multi-Target or Combination Therapeutic Strategies

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov Consequently, therapeutic strategies are shifting from a single-target approach to multi-target ligands or combination therapies. nih.govnih.gov A multi-target drug is a single chemical entity designed to interact with multiple, distinct biological targets relevant to the disease, potentially offering higher efficacy and a lower likelihood of drug resistance. nih.govresearchgate.net

Future research on this compound and its analogues should investigate their potential to function as multi-target agents. nih.gov Once the primary target is identified, screening against other relevant targets within the same or related disease pathways would be a logical next step. For example, if the compound inhibits a particular kinase, it could be tested against other kinases or enzymes in interconnected signaling cascades. This approach is a rational strategy for developing treatments for complex conditions like Parkinson's disease or various cancers. researchgate.net

Elucidation of Broader Biological Networks Modulated by the Compound Class

The effect of a small molecule is rarely confined to a single protein. More often, it perturbs a complex network of interactions within the cell. nih.govopenaccesspub.org Understanding these broader effects is crucial for predicting both therapeutic outcomes and potential side effects. Modern systems biology approaches, including proteomics, transcriptomics, and metabolomics, can be employed to map the global cellular response to treatment with this compound.

By identifying all the proteins that physically interact with the compound (the "interactome") and measuring the subsequent changes in gene expression and metabolite levels, researchers can build a comprehensive picture of the biological networks being modulated. oup.comacs.org This network-level understanding can reveal unexpected mechanisms of action, identify novel therapeutic targets, and provide a more holistic view of the compound's biological impact. nih.govopenaccesspub.org

Application as Chemical Probes for Cellular Pathway Interrogation

A well-characterized small molecule with high potency and selectivity can be a powerful tool for dissecting cellular pathways—a concept known as a "chemical probe". researchgate.net To be used as a probe, this compound could be derivatized with specific tags for visualization or target identification without abolishing its biological activity. nih.govsigmaaldrich.com

Possible modifications include:

Fluorescent Dyes: Attaching a fluorophore (like a BODIPY dye) would allow researchers to visualize the compound's subcellular localization in real-time using fluorescence microscopy. nih.govsigmaaldrich.com

Affinity Tags: Incorporating a biotin (B1667282) tag would enable the isolation of the compound's binding partners from cell lysates through affinity purification, followed by identification using mass spectrometry.

Photo-affinity Labels: Introducing a photoreactive group (e.g., a diazirine) would allow the compound to form a covalent bond with its target upon UV irradiation, enabling robust and unambiguous target identification.

These chemical probes would be invaluable for confirming the direct molecular target(s) of the compound and for studying the dynamics of target engagement within a cellular context. researchgate.netresearchgate.net

Table 2: Potential Chemical Probes and Their Applications

| Probe Type | Required Modification | Application in Pathway Interrogation |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorescent dye (e.g., BODIPY, fluorescein). | Real-time imaging of the compound's distribution within cells and tissues; studying uptake and transport mechanisms. nih.gov |

| Affinity Probe | Addition of a biotin handle, often via a flexible linker. | "Fishing" for binding partners from cell extracts (pull-down assays) to identify the direct molecular target(s). |

| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., diazirine, benzophenone). | Covalently cross-linking the probe to its target protein upon UV light exposure for definitive target identification. |

| Clickable Probe | Introduction of a bio-orthogonal handle like an alkyne or azide (B81097) group. | Allows for post-lysis attachment of a reporter tag (e.g., fluorophore, biotin) via click chemistry, minimizing steric hindrance in live cells. sigmaaldrich.com |

Q & A

Q. What are the recommended safety protocols for handling 8-(3,4-Difluorophenyl)-8-oxooctanoic acid in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a respirator mask if handling powdered forms to prevent inhalation .

- Ventilation : Conduct reactions in a fume hood or glovebox to mitigate exposure to volatile intermediates or degradation products.

- Waste Disposal : Segregate chemical waste into halogenated organic containers due to fluorine content. Collaborate with certified waste management services for incineration or neutralization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use NMR to confirm fluorine substitution patterns (e.g., 3,4-difluorophenyl group). NMR can resolve the octanoic acid chain’s proton environments .

- Mass Spectrometry : High-resolution LC-MS or ESI-MS detects molecular ions (expected m/z ~ 284.2 for CHFO) and fragmentation patterns to verify purity .

- FT-IR : Identify carbonyl (C=O) stretching (~1700 cm) and C-F vibrations (~1100–1200 cm) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported metabolic stability of fluorinated octanoic acid derivatives?

Methodological Answer:

- Assay Standardization : Control variables like pH, temperature, and enzyme sources (e.g., liver microsomes vs. hepatocytes) to ensure reproducibility. For example, PFOA (a related compound) shows species-specific metabolic differences in rodent vs. human models .

- Mechanistic Studies : Use isotopically labeled analogs (e.g., -octanoic acid chain) to track β-oxidation pathways and identify stable metabolites via LC-MS/MS .

- Data Reconciliation : Cross-validate findings with in silico tools (e.g., molecular docking to peroxisome proliferator-activated receptors) to explain stability variations .

Q. What strategies optimize the synthesis yield of this compound given potential steric hindrance from fluorine substituents?

Methodological Answer:

- Reagent Selection : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the difluorophenyl group to the octanoic acid backbone. Optimize ligand systems (e.g., SPhos) to enhance reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of fluorinated intermediates.

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like decarboxylation. Monitor reaction progress via TLC (silica gel, eluent: hexane/EtOAc 3:1) .

Q. How do fluorinated substituents influence the compound’s interactions with lipid bilayers or protein targets?

Methodological Answer:

- Lipophilicity Measurements : Determine logP values via shake-flask or HPLC methods. Fluorine’s electronegativity may reduce membrane permeability compared to non-fluorinated analogs .

- Molecular Dynamics Simulations : Model interactions with lipid bilayers to assess penetration depth and residence time.

- Binding Assays : Use surface plasmon resonance (SPR) or ITC to quantify affinity for targets like fatty acid-binding proteins .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the environmental persistence of this compound?

Methodological Answer:

- Degradation Studies : Compare hydrolysis rates under acidic (pH 3), neutral, and alkaline (pH 10) conditions. Fluorine’s electron-withdrawing effects may slow degradation compared to non-fluorinated analogs .

- Advanced Analytics : Use NMR to track defluorination products or GC-MS to identify volatile breakdown compounds.

- Cross-Study Meta-Analysis : Account for differences in experimental design (e.g., UV exposure, microbial activity) that influence persistence .

Q. What experimental approaches resolve inconsistencies in cytotoxicity data for fluorinated carboxylic acids?

Methodological Answer:

- Cell Line Selection : Test across multiple lines (e.g., HepG2, HEK293) to identify tissue-specific effects. For example, PFOA shows hepatotoxicity in HepG2 but not in renal cells .

- Dose-Response Curves : Use wide concentration ranges (nM–mM) to capture threshold effects. Normalize data to protein content or cell count to reduce variability .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and metabolomics to distinguish direct toxicity from secondary stress responses .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Expected Result |

|---|---|---|

| Melting Point | DSC | 120–125°C (decomposes) |

| Purity | HPLC (C18, MeOH:H2O 70:30) | >98% (λ = 254 nm) |

| Solubility (Water) | Shake-flask | <0.1 mg/mL (25°C) |

| LogP | Reversed-phase HPLC | ~3.2 (predicted via ChemAxon) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.